molecular formula C9H12NOP B2740325 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline CAS No. 2413875-72-4

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline

Cat. No.: B2740325
CAS No.: 2413875-72-4
M. Wt: 181.175
InChI Key: RVKAJODCUQJNJG-UHFFFAOYSA-N
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Description

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is an organophosphorus compound with the molecular formula C9H12NOP This compound features a phosphetane ring, which is a four-membered ring containing phosphorus, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline typically involves the following steps:

  • Formation of the Phosphetane Ring: : The phosphetane ring can be synthesized through a cyclization reaction involving a phosphorus-containing precursor. One common method is the reaction of a dichlorophosphine with an appropriate diol under basic conditions to form the phosphetane ring.

  • Introduction of the Aniline Group: : The aniline group can be introduced via a nucleophilic substitution reaction. This involves reacting the phosphetane ring with aniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or even remove it entirely.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Phosphine oxides or phosphonic acids.

    Reduction: Hydroxyl derivatives or fully reduced phosphorus compounds.

    Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Scientific Research Applications

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as flame retardants and plasticizers, due to its phosphorus content.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline depends on its application:

    Biochemical Probes: It can interact with specific enzymes or receptors, altering their activity.

    Pharmacological Effects: The compound may inhibit or activate molecular targets, such as enzymes or signaling pathways, leading to therapeutic effects.

    Material Science: Acts as a flame retardant by promoting char formation and inhibiting combustion processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Oxo-1lambda5-phosphetan-1-yl)phenol: Similar structure but with a phenol group instead of an aniline group.

    3-(1-Oxo-1lambda5-phosphetan-1-yl)benzene: Lacks the amino group, making it less reactive in certain substitution reactions.

    3-(1-Oxo-1lambda5-phosphetan-1-yl)pyridine: Contains a pyridine ring, which can alter its electronic properties and reactivity.

Uniqueness

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is unique due to the presence of both the phosphetane ring and the aniline group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(1-oxo-1λ5-phosphetan-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NOP/c10-8-3-1-4-9(7-8)12(11)5-2-6-12/h1,3-4,7H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKAJODCUQJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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